N-pyridin-2-ylpiperidine-1-sulfonamide
Description
N-pyridin-2-ylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a pyridine ring linked to a piperidine moiety via a sulfonamide bridge. Sulfonamides are renowned for their pharmacological versatility, including antibacterial, anticonvulsant, and protease inhibitory activities . The piperidine ring in this compound introduces conformational flexibility and basicity, which may enhance bioavailability and target binding compared to simpler sulfonamide derivatives.
Properties
CAS No. |
876895-20-4 |
|---|---|
Molecular Formula |
C10H15N3O2S |
Molecular Weight |
241.31g/mol |
IUPAC Name |
N-pyridin-2-ylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c14-16(15,13-8-4-1-5-9-13)12-10-6-2-3-7-11-10/h2-3,6-7H,1,4-5,8-9H2,(H,11,12) |
InChI Key |
XGBPYASYUIUEIH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=CC=N2 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydrogen Bonding and Crystal Packing
- N-Benzylpyridine-2-sulfonamide forms a 2D network via N–H⋯O/N and C–H⋯O interactions, critical for crystal stability .
- The dihedral angle between aromatic rings in N-benzyl derivatives (75.75°) contrasts with the piperidine-linked compound, where the non-aromatic piperidine ring could reduce steric hindrance and enable variable conformations.
Pharmacological Potential
- Sulfonamides broadly exhibit antibacterial, diuretic, and antiviral activities . The piperidine group in the target compound may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted drugs.
- Pivalamide and iodo substituents (Evidences 3–4) introduce steric bulk and halogen bonding capabilities, which could improve receptor binding but reduce solubility compared to the target compound.
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., ) increase stability and electrophilicity but may reduce metabolic clearance.
- Piperidine vs. Benzyl : The aliphatic piperidine ring offers basicity (pKa ~11) versus the neutral benzyl group, impacting ionization state and pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
